molecular formula C7H6BrF3N2 B14118444 [5-Bromo-2-(trifluoromethyl)pyridin-3-YL]methylamine

[5-Bromo-2-(trifluoromethyl)pyridin-3-YL]methylamine

Cat. No.: B14118444
M. Wt: 255.03 g/mol
InChI Key: WGUBRRGQMOXINW-UHFFFAOYSA-N
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Description

[5-Bromo-2-(trifluoromethyl)pyridin-3-YL]methylamine: is a heterocyclic organic compound with the molecular formula C6H4BrF3N2 It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5-position and a trifluoromethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-Bromo-2-(trifluoromethyl)pyridin-3-YL]methylamine typically involves the bromination of 2-(trifluoromethyl)pyridine followed by amination. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and subsequent amination processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Scientific Research Applications

Chemistry: In chemistry, [5-Bromo-2-(trifluoromethyl)pyridin-3-YL]methylamine is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: It can serve as a precursor for the synthesis of drugs targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of advanced polymers and coatings .

Mechanism of Action

The mechanism of action of [5-Bromo-2-(trifluoromethyl)pyridin-3-YL]methylamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, further influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: Compared to similar compounds, [5-Bromo-2-(trifluoromethyl)pyridin-3-YL]methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromine and trifluoromethyl groups enhances its reactivity and potential for diverse applications .

Properties

Molecular Formula

C7H6BrF3N2

Molecular Weight

255.03 g/mol

IUPAC Name

[5-bromo-2-(trifluoromethyl)pyridin-3-yl]methanamine

InChI

InChI=1S/C7H6BrF3N2/c8-5-1-4(2-12)6(13-3-5)7(9,10)11/h1,3H,2,12H2

InChI Key

WGUBRRGQMOXINW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1CN)C(F)(F)F)Br

Origin of Product

United States

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